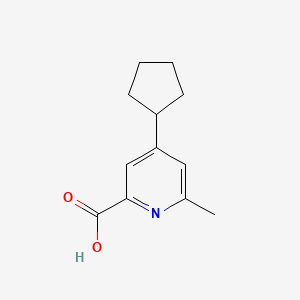

4-Cyclopentyl-6-methylpicolinic acid

Description

Significance of Pyridine (B92270) Carboxylic Acids in Chemical Synthesis and Medicinal Chemistry

Pyridine carboxylic acids, which include picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid), are fundamental scaffolds in the creation of a multitude of pharmaceutical compounds. google.com Their derivatives have been successfully developed into drugs for treating a wide range of conditions, including tuberculosis, cancer, diabetes, and hypertension. google.com The versatility of the pyridine ring, combined with the reactivity of the carboxylic acid group, allows for extensive chemical modifications, enabling the fine-tuning of a molecule's biological activity and properties.

Picolinic acid itself is a naturally occurring compound, a catabolite of the amino acid tryptophan, and is involved in various biological processes, including immunological responses and as a chelating agent for essential metal ions. nih.gov In synthetic chemistry, picolinic acid and its derivatives are not only valuable as building blocks for more complex molecules but also serve as catalysts in certain organic reactions. For example, 2-picolinic acid has been effectively used as a catalyst for the multi-component synthesis of other heterocyclic compounds.

The exploration of picolinic acid derivatives continues to be an active area of research, with numerous patents and studies focusing on their potential as enzyme inhibitors and as treatments for a variety of diseases. google.com The development of novel picolinic acid-based compounds is seen as a promising strategy for discovering new therapeutic agents. nih.gov

Overview of Cyclopentyl Moieties in Biologically Active Compounds

The inclusion of cyclic structures, such as cyclopentyl groups, is a common and effective strategy in drug design. These moieties can significantly influence a molecule's pharmacological profile by introducing conformational rigidity, which can lead to enhanced binding affinity for a biological target. The cyclopentane (B165970) ring is a prevalent feature in many natural products and has been successfully incorporated into a number of drug candidates.

The use of a cyclopentyl group can improve a compound's metabolic stability and pharmacokinetic properties. A series of novel 2-amino-4-pyrazolecyclopentylpyrimidines, for instance, were synthesized and evaluated as inhibitors of the IGF-1R tyrosine kinase, demonstrating the potential of the cyclopentyl-pyrimidine core in developing new anti-cancer agents. nih.gov In this research, the cyclopentyl moiety was a key component of the fused ring system that was optimized for potent inhibitory activity. nih.gov

Furthermore, the cyclopentane scaffold is considered an underappreciated but valuable core structure in medicinal chemistry, with research demonstrating its utility in creating stereochemically complex and biologically active molecules. nih.gov The synthesis of 1,2-disubstituted cyclopentanes as potent potentiators of AMPA receptors highlights the successful application of this carbocyclic system in neuroscience research.

Contextualization of 4-Cyclopentyl-6-methylpicolinic Acid within Heterocyclic Chemistry Research

While specific research on this compound is not extensively documented in publicly available literature, its structure places it firmly within the ongoing exploration of substituted picolinic acids. The molecule combines three key structural features, each with known significance in medicinal chemistry: the picolinic acid core, a methyl group at the 6-position, and a cyclopentyl group at the 4-position.

The picolinic acid framework provides a well-established platform for biological activity, as discussed previously. The presence of a methyl group at the 6-position, as seen in 6-methylpyridine-2-carboxylic acid, has been shown to be compatible with biological activity. For example, metal complexes of 6-methylpyridine-2-carboxylic acid have been synthesized and investigated as potent α-glucosidase inhibitors for the potential treatment of diabetes. researchgate.net The synthesis of various 6-substituted picolinates is a subject of interest in organic chemistry, indicating the importance of this substitution pattern.

Therefore, this compound can be considered a novel compound of interest within heterocyclic chemistry research, potentially as an intermediate for more complex molecules or as a candidate for screening in various biological assays, leveraging the combined structural contributions of its constituent parts.

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

4-cyclopentyl-6-methylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C12H15NO2/c1-8-6-10(9-4-2-3-5-9)7-11(13-8)12(14)15/h6-7,9H,2-5H2,1H3,(H,14,15) |

InChI Key |

BQSQEDSZUPEEPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)C(=O)O)C2CCCC2 |

Origin of Product |

United States |

Exploration of Derivatives and Analogues of 4 Cyclopentyl 6 Methylpicolinic Acid

Structure-Activity Relationship (SAR) Implications from Related Picolinic Acid Derivatives

The biological activity and target interactions of picolinic acid derivatives are intricately linked to their molecular structure. uc.pt Understanding these relationships is crucial for the rational design of novel compounds with enhanced potency and selectivity.

Substituent Effects on Biological Activities and Target Interactions

The nature and position of substituents on the picolinic acid scaffold play a pivotal role in modulating its biological effects. nih.gov For instance, the introduction of different substituents can influence properties such as lipophilicity, electronic distribution, and steric hindrance, which in turn affect how the molecule interacts with its biological target. uc.pt

Research on various picolinic acid derivatives has demonstrated that even minor modifications can lead to significant changes in activity. For example, in a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, the type of substituent on the aryl ring was found to directly impact their herbicidal activity. nih.gov Specifically, a chlorine atom at the fourth position of the benzene (B151609) ring resulted in higher activity compared to a methyl group, suggesting that larger, more electron-withdrawing groups in this position are favorable for the desired biological effect. nih.gov

Furthermore, the position of substituents is critical. Studies on other heterocyclic systems have shown that altering the substitution pattern, for instance from a 1,4- to a 1,3-disubstituted phenyl ring, can be highly unfavorable for activity. nih.gov The presence and nature of substituents also influence the potential for a compound to act as an inhibitor of various enzymes. The carboxylic acid group of picolinic acid itself is a key feature, contributing to polarity and the ability to coordinate with metal ions, a property often exploited in enzyme inhibition. nih.gov

The following table summarizes the impact of different substituents on the biological activity of various picolinic acid and related heterocyclic derivatives, as reported in the literature.

| Scaffold | Substituent Modification | Observed Effect on Biological Activity | Reference |

| 6-(5-Aryl-1-pyrazolyl)-2-picolinic acid | Chlorine vs. Methyl on aryl ring | Chlorine substitution led to higher herbicidal activity. | nih.gov |

| Pyrrolo[2,3-d]pyrimidine | 1,4- vs. 1,3-substitution on central phenyl ring | 1,3-substitution was highly unfavorable for RET kinase inhibition. | nih.gov |

| Pyrazole-based inhibitors | Introduction of methyl or benzyl (B1604629) group | Decreased inhibitory activity against meprin α. | nih.gov |

| Pyrazole-based inhibitors | Introduction of a cyclopentyl moiety | Maintained similar inhibitory activity compared to the unsubstituted parent compound. | nih.gov |

| Pyrazol-4-yl-pyridine derivatives | Cyano moiety vs. methyl group on pyridine (B92270) core | Cyano group generally improved potency as M4 receptor positive allosteric modulators. | nih.gov |

This table is generated based on findings from multiple research articles and illustrates the general principles of substituent effects.

Conformational Analysis of Cyclopentyl Substituted Picolinic Acid Analogues

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. For cyclopentyl-substituted picolinic acid analogues, the orientation of the cyclopentyl group relative to the picolinic acid ring can significantly influence how the molecule fits into the binding site of a target protein.

Indole (B1671886) and Pyrimidine (B1678525) Derivatives Incorporating Cyclopentyl and Methylated Pyridine/Pyrimidine Carboxylic Acid Structures

The combination of indole or pyrimidine cores with cyclopentyl and methylated pyridine or pyrimidine carboxylic acid functionalities represents another avenue for discovering novel bioactive compounds. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.

A specific example of such a compound is 3-Cyclopentyl-1-methyl-2-(pyridin-2-yl)-1H-indole-6-carboxylic acid. bldpharm.com The synthesis of such indole derivatives often involves Fischer indole synthesis or other cyclization strategies. The introduction of the cyclopentyl group could be achieved through various methods, including Friedel-Crafts acylation followed by reduction, or by using a starting material already containing the cyclopentyl moiety.

Similarly, pyrimidine derivatives can be functionalized with cyclopentyl and carboxylic acid groups. The synthesis of functionalized pyrimidines can be achieved through condensation reactions, such as the Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea. researchgate.net Suzuki-Miyaura cross-coupling reactions are also a powerful tool for introducing various substituents, including cyclopentyl groups (via a suitable boronic acid or ester), onto a pre-formed pyrimidine ring. acs.org

The following table lists some examples of related indole and pyrimidine derivatives.

| Compound Name | Core Structure | Key Substituents | CAS Number | Reference |

| 3-Cyclopentyl-1-methyl-2-(pyridin-2-yl)-1H-indole-6-carboxylic acid | Indole | Cyclopentyl, Methyl, Pyridin-2-yl, Carboxylic acid | 494799-85-8 | bldpharm.com |

| Pyrrolo[2,3-d]pyrimidine derivatives | Pyrrolo[2,3-d]pyrimidine | Various aryl and other substituents | Not specified | nih.govnih.govmdpi.com |

| Pyrimidine methanesulfonamide (B31651) derivatives | Pyrimidine | Cyclopropyl (as a 3D building block) | Not specified | acs.org |

This table provides examples of related heterocyclic structures and is not an exhaustive list.

Bifunctional Chelators and Ligands Derived from Picolinic Acid Scaffolds with Cyclopentyl Spacers

Bifunctional chelators (BFCs) are molecules that have two distinct functions: one part of the molecule strongly binds to a metal ion, while the other part can be covalently attached to a biomolecule, such as an antibody or peptide. mdpi.comnih.gov Picolinic acid and its derivatives are excellent scaffolds for designing BFCs due to their ability to form stable complexes with a variety of metal ions. nih.govsjctni.edu

The "pa family" of chelators, derived from picolinic acid, has emerged as a promising alternative to traditional polyaminopolycarboxylic acid-based chelators like DOTA and DTPA. iaea.orgmdpi.com These picolinic acid-based chelators often exhibit favorable properties, such as mild labeling conditions and high in vivo stability of the resulting metal complex. iaea.org

A cyclopentyl group can be incorporated into the design of a picolinic acid-based BFC to act as a "spacer" or linker. This spacer connects the chelating part of the molecule to the reactive functional group used for bioconjugation. The size and conformation of the spacer can influence the pharmacokinetic properties of the entire radiolabeled biomolecule. mdpi.com

While the direct synthesis of a picolinic acid-based BFC with a cyclopentyl spacer is not detailed in the provided search results, the general principles of BFC design and synthesis are well-established. iaea.orgrsc.org The synthesis would likely involve preparing a picolinic acid derivative with a functionalized cyclopentyl group that allows for further chemical modification and attachment to a targeting vector.

Mechanistic Investigations of Biological and Pharmacological Relevance Excluding Clinical Studies

Modulation of Lysophosphatidic Acid (LPA) Signaling Pathway

The lysophosphatidic acid (LPA) signaling pathway is a critical regulator of a myriad of cellular activities, and its dysregulation has been implicated in various pathological conditions. LPA, a bioactive phospholipid, exerts its effects primarily through a family of G protein-coupled receptors (GPCRs), designated LPA1–6. nih.govnih.gov The production of extracellular LPA is largely catalyzed by the enzyme autotaxin (ATX), which converts lysophosphatidylcholine (B164491) (LPC) into LPA. mdpi.com Consequently, both LPA receptors and ATX have emerged as significant therapeutic targets. nih.govnih.gov

The antagonism of LPA receptors is a key strategy for mitigating the pathological effects of excessive LPA signaling. nih.gov While specific data on 4-Cyclopentyl-6-methylpicolinic acid as an LPA receptor antagonist is not available in the reviewed literature, the general class of LPA receptor antagonists has been shown to interfere with the binding of LPA to its receptors, thereby blocking downstream signaling cascades. nih.gov This can influence a variety of cellular responses, as LPA receptors are coupled to multiple G proteins, including Gi/o, Gq/11, G12/13, and Gs. nih.gov

Autotaxin (ATX) is a secreted lysophospholipase D that serves as the primary producer of extracellular LPA. mdpi.com Inhibition of ATX is a direct approach to reduce LPA levels and thereby attenuate LPA-driven cellular responses. nih.gov ATX inhibitors are broadly classified into four types based on their binding modes to the enzyme's active site and/or an allosteric tunnel. mdpi.com Although direct inhibitory activity of this compound on ATX has not been specifically documented, the development of small molecule ATX inhibitors is an active area of research. nih.gov

LPA signaling is a well-established driver of fundamental cellular processes, including survival, migration, and proliferation. nih.gov By modulating the ATX-LPA axis, compounds can influence these activities. For instance, the inhibition of LPA signaling has been shown to decrease cancer cell migration and proliferation. nih.gov The specific effects of this compound on these LPA-regulated processes have not been detailed in the available scientific literature.

Receptor Antagonism Beyond LPA Receptors

While the direct interaction of this compound with a wide array of receptors is an ongoing area of research, the broader family of picolinic acid and piperidine (B6355638) derivatives has shown activity at various G-protein coupled receptors (GPCRs). GPCRs are integral membrane proteins that transduce extracellular signals into intracellular responses and represent a major class of drug targets. nih.gov The exploration of these derivatives as modulators of GPCRs, including as allosteric modulators that bind to sites distinct from the primary ligand binding site, is a promising avenue in drug discovery. nih.govmdpi.com

The complement component 5a (C5a) receptor, a G-protein coupled receptor, is a potent mediator of inflammation. nih.gov Consequently, the development of C5a receptor antagonists is a key strategy for treating a range of inflammatory conditions. While direct antagonism of the C5a receptor by this compound has not been extensively documented, research into structurally related heterocyclic compounds provides valuable insights.

A notable example is the development of a series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinoline C5a receptor antagonists. nih.gov The tetrahydroquinoline core, which incorporates a piperidine-like fused ring system, has proven to be a viable scaffold for designing potent antagonists. nih.gov Synthetic modifications to this core have allowed for the exploration of structure-activity relationships, leading to compounds with high binding affinity for the C5a receptor and potent functional antagonism. nih.gov

Furthermore, studies on other piperidine-containing structures have demonstrated their potential as antagonists for various receptors. For instance, piperidine-based β-arylpropionic acids have been identified as potent antagonists of αvβ3/αvβ5 integrins. nih.gov Although distinct from the C5a receptor, this highlights the versatility of the piperidine moiety in the design of receptor antagonists. The ability of the piperidine ring to be a critical structural element for activity at certain receptors has been noted in the development of dual histamine (B1213489) H3 and sigma-1 receptor antagonists.

While the direct linkage of simple picolinic acid derivatives as C5a receptor antagonists is still an emerging area of investigation, the established activity of more complex heterocyclic molecules containing piperidine-like motifs suggests that the picolinic acid scaffold could potentially be elaborated to achieve such activity.

General Mechanisms of Action within Biological Systems (generalized from related research)

Picolinic acid, the parent compound of this compound, is a natural catabolite of the amino acid tryptophan. oup.com It has been implicated in a variety of biological processes, including neuroprotective, immunological, and anti-proliferative effects. nih.gov The mechanisms through which picolinic acid and its derivatives exert their effects are multifaceted and are summarized below.

One of the most well-characterized properties of picolinic acid is its role as a bidentate chelating agent for various metal ions, including zinc, iron, chromium, copper, and manganese. This chelation can influence the activity of metalloenzymes and affect cellular processes that are dependent on these metal ions.

Research has also pointed to the immunomodulatory functions of picolinic acid. It can act as an activator of macrophage pro-inflammatory functions, indicating its role in the innate immune response. Furthermore, some picolinic acid derivatives have demonstrated considerable antitumor and anti-angiogenic effects. A novel derivative of picolinic acid was found to induce endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells. pensoft.net

In the context of infectious diseases, picolinic acid has been shown to possess antiviral properties. It can inhibit the entry of enveloped viruses, including SARS-CoV-2 and influenza A virus, by disrupting viral membrane integrity and interfering with virus-cellular membrane fusion.

The table below summarizes some of the key biological activities reported for picolinic acid and its derivatives, providing a generalized view of their potential mechanisms of action.

| Biological Activity | Investigated Compound/Derivative Class | Potential Mechanism of Action |

| Receptor Antagonism | Substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines | Competitive binding to the C5a receptor. nih.gov |

| Piperidine-based β-arylpropionic acids | Antagonism of αvβ3/αvβ5 integrins. nih.gov | |

| Enzyme Modulation | Piperine derivatives (containing a piperidine ring) | Agonism of PPARγ. nih.gov |

| Immunomodulation | Picolinic acid | Activation of macrophage pro-inflammatory functions. |

| Anticancer Activity | Novel picolinic acid derivative | Induction of endoplasmic reticulum stress-mediated apoptosis. pensoft.net |

| Antiviral Activity | Picolinic acid | Inhibition of enveloped virus entry by disrupting viral membrane integrity. |

| Herbicide Activity | 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acids | Synthetic auxin herbicides targeting auxin-signaling F-box protein 5 (AFB5). mdpi.com |

Coordination Chemistry and Metal Complexation of 4 Cyclopentyl 6 Methylpicolinic Acid and Its Analogues

Picolinic Acid as a Chelating Ligand Framework

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are versatile chelating ligands in coordination chemistry. The picolinate (B1231196) anion typically acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring. nih.govsjctni.edu This N,O-bidentate coordination mode is the most common, but other coordination modes, such as bridging, have also been observed, leading to the formation of polynuclear complexes. nih.gov

The electronic and steric properties of substituents on the pyridine ring can significantly influence the coordination behavior and the stability of the resulting metal complexes. redalyc.org Introducing lipophilic groups, for instance, can enhance the solubility of the complexes in organic solvents, a crucial property for applications like liquid-liquid extraction of metal ions. redalyc.org The position of these substituents is also critical, as it can affect the formation of the chelate ring. redalyc.org

Picolinic acid forms stable complexes with a wide range of metal ions, including transition metals like copper, iron, and zinc. sjctni.eduorientjchem.org The stability of these complexes is a key factor in their various applications, from biological systems to materials science. orientjchem.org The inherent chelating ability of the picolinic acid framework makes it an excellent platform for designing ligands with tailored properties for specific metal ions and applications.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with picolinic acid and its analogues is typically achieved by reacting a salt of the desired metal with the ligand in a suitable solvent, often an alcohol like ethanol. sjctni.eduorientjchem.org The reaction conditions, such as the metal-to-ligand molar ratio and the solvent, can influence the composition and dimensionality of the resulting complexes. nih.gov For instance, variations in the solvent can lead to the formation of either polymeric or mononuclear complexes. nih.gov

Copper(II) complexes of picolinic acid and its derivatives have been extensively studied. These complexes often exhibit square planar or distorted square pyramidal coordination geometries. nih.govnih.gov For example, a copper(II) complex with a picolinic acid-based bifunctional ligand, [Cu(II)(DPPA)]·4H₂O, displays a square planar geometry. nih.gov In contrast, the addition of a heterocyclic base like 2,2'-bipyridine (B1663995) (bpy) can lead to a five-coordinate square-pyramidal geometry, as seen in [Cu(II)(DPPA)(bpy)]·5H₂O. nih.gov The synthesis of these complexes often involves the reaction of a copper(II) salt with the picolinic acid derivative in a suitable solvent. researchgate.net In some cases, binuclear copper(II) complexes with a paddle-wheel core structure have been observed, where two copper atoms are bridged by four carboxylate groups. mdpi.com

Picolinic acid and its analogues also form stable complexes with a variety of other transition metals.

Zinc(II) Complexes: Zinc(II) readily forms complexes with picolinic acid derivatives. redalyc.orgorientjchem.org These complexes are of interest due to the biological significance of zinc. The coordination geometry of zinc(II) in these complexes can vary, with tetrahedral and octahedral geometries being common. orientjchem.orgnih.gov

Cobalt(II) Complexes: Cobalt(II) complexes of picolinic acid have been synthesized and characterized. orientjchem.org These complexes can exhibit different geometries, and their magnetic and spectral properties are used to elucidate their structures. sjctni.edu

Gallium(III) Complexes: Gallium(III) forms stable complexes with picolinic acid and its derivatives. nih.gov The interest in gallium complexes stems from their potential applications in radiopharmaceuticals. The thermal stability of gallium(III) picolinates has been shown to be greater than that of their silver(I) and zinc(II) counterparts. nih.gov

Iron(III) Complexes: Picolinic acid is a known iron-chelating agent. nih.gov Iron(III) complexes with picolinic acid derivatives have been synthesized and studied. nih.gov The magnetic properties of these complexes can be complex, sometimes indicating spin-delocalization from the metal to the ligand. nih.gov

The synthesis of these complexes generally follows similar procedures to that of the copper(II) complexes, involving the reaction of a metal salt with the ligand. orientjchem.orgresearchgate.net Characterization relies on a suite of analytical techniques, including elemental analysis, IR and UV-Vis spectroscopy, and in some cases, X-ray crystallography to determine the precise three-dimensional structure. nih.govresearchgate.net

Thermodynamic Stability and Kinetic Inertness of Metal-Ligand Complexes

The stability of metal complexes is described by two distinct concepts: thermodynamic stability and kinetic inertness. vpscience.orgslideshare.netgcnayanangal.com Thermodynamic stability refers to the extent to which a complex will form and persist at equilibrium, and is quantified by the stability constant (β). gcnayanangal.com Kinetic inertness, on the other hand, describes the rate at which a complex undergoes ligand exchange reactions. vpscience.orgslideshare.net A complex can be thermodynamically stable but kinetically labile, meaning it is favored at equilibrium but rapidly exchanges its ligands. Conversely, a complex can be thermodynamically unstable but kinetically inert, meaning it is not the favored species at equilibrium but decomposes or reacts very slowly. gcnayanangal.com

The stability of metal complexes with picolinic acid derivatives is influenced by several factors, including the nature of the metal ion (size and charge) and the properties of the ligand. vpscience.org For a series of divalent metal ions, the stability of their picolinate complexes often follows the Irving-Williams series. gcnayanangal.com

Studies on metal complexes of picolinic acid analogues have shown that the introduction of substituents can affect the stability constants. redalyc.org For instance, the stability of complexes with 4-(3-heptyl)pyridine-2-carboxylic acid and various divalent metal ions was found to follow the order Ni > Zn > Cd. redalyc.org The thermodynamic parameters of complex formation, such as enthalpy and entropy changes, can be determined from the temperature dependence of the stability constants. redalyc.org

The kinetic inertness of metal complexes is crucial for applications such as medical imaging, where the complex must remain intact in vivo to avoid the release of potentially toxic free metal ions. nih.gov For example, the kinetic inertness of gadolinium complexes used as MRI contrast agents is a critical factor in their design. nih.gov

Spectroscopic and Structural Analysis of Coordination Compounds (e.g., X-ray structures)

The characterization of metal complexes of 4-cyclopentyl-6-methylpicolinic acid and its analogues relies heavily on spectroscopic and structural analysis techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming the coordination of the picolinic acid ligand to the metal ion. sjctni.eduorientjchem.org The IR spectrum of the free ligand shows a characteristic C=O stretching frequency for the carboxylic acid group. Upon coordination to a metal, this band typically shifts to a lower frequency, indicating the involvement of the carbonyl oxygen in the coordination. sjctni.edu Similarly, a shift in the C=N stretching frequency of the pyridine ring suggests coordination of the pyridine nitrogen. sjctni.edu

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides information about the geometry of the metal complexes. sjctni.eduorientjchem.org The d-d electronic transitions of the metal ion are sensitive to the coordination environment, and the position and intensity of these bands can help to distinguish between different geometries, such as octahedral, tetrahedral, or square planar. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H and ¹³C) can provide valuable information about the structure of the ligand in the complex and can be used to study the solution behavior of the complexes. nih.gov

The following table summarizes the key analytical techniques and the information they provide:

| Analytical Technique | Information Provided |

| Infrared (IR) Spectroscopy | Confirmation of ligand coordination through shifts in C=O and C=N stretching frequencies. sjctni.edu |

| UV-Visible (UV-Vis) Spectroscopy | Information on the electronic structure and geometry of the metal complex. orientjchem.org |

| X-ray Crystallography | Precise three-dimensional structure, including bond lengths, angles, and coordination geometry. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Structural information and solution behavior of diamagnetic complexes. nih.gov |

Preclinical Evaluation of Metal Complexes for Imaging Applications (e.g., PET Imaging with ⁶⁴Cu)

Metal complexes of picolinic acid analogues are being investigated for their potential use in medical imaging, particularly in Positron Emission Tomography (PET). PET is a highly sensitive imaging technique that utilizes radiotracers labeled with positron-emitting radionuclides. nih.gov

⁶⁴Cu for PET Imaging: Copper-64 (⁶⁴Cu) is an attractive radionuclide for PET imaging due to its suitable half-life (12.7 hours) and decay characteristics. nih.govnih.gov The relatively long half-life allows for the imaging of biological processes that occur over several hours or even days. nih.gov

Design of ⁶⁴Cu-labeled Radiotracers: The development of ⁶⁴Cu-based PET imaging agents involves the design of a chelating ligand that can stably bind ⁶⁴Cu and a targeting moiety that directs the radiotracer to a specific biological target, such as a receptor or an enzyme that is overexpressed in a disease state. nih.govresearchgate.net The stability of the ⁶⁴Cu-chelator complex is of paramount importance to prevent the in vivo release of the radionuclide, which can lead to non-specific uptake and potential toxicity. researchgate.net

Preclinical Evaluation: Preclinical evaluation of new PET radiotracers involves a series of in vitro and in vivo studies.

In Vitro Studies: These studies assess the stability of the radiolabeled complex in various biological media, such as plasma. mdpi.com Autoradiography studies using tissue slices can be used to demonstrate specific binding of the radiotracer to its target. mdpi.com

In Vivo Studies: Animal models, often tumor-bearing mice, are used to evaluate the biodistribution and imaging properties of the radiotracer. nih.govresearchgate.net MicroPET imaging is used to visualize the uptake and clearance of the radiotracer over time. nih.gov Biodistribution studies, where the amount of radioactivity in different organs and tissues is measured at various time points post-injection, provide quantitative data on the tracer's uptake and targeting efficacy. nih.gov

The following table outlines the typical steps in the preclinical evaluation of a PET imaging agent:

| Evaluation Stage | Purpose |

| In Vitro | |

| Stability Assays | To assess the stability of the radiolabeled complex in biological fluids. mdpi.com |

| Autoradiography | To demonstrate specific binding to the target tissue. mdpi.com |

| In Vivo | |

| MicroPET Imaging | To visualize the biodistribution and tumor targeting of the radiotracer in animal models. nih.gov |

| Biodistribution Studies | To quantify the uptake of the radiotracer in various organs and tissues. nih.gov |

The goal of these preclinical studies is to identify promising candidates for further development and potential clinical translation.

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are fundamental in the isolation and purity evaluation of 4-Cyclopentyl-6-methylpicolinic acid, ensuring the removal of starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. A typical HPLC analysis for a compound of this nature would employ a reverse-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous component (often with a pH-modifying additive like formic acid or trifluoroacetic acid to ensure the carboxylic acid is in a consistent protonation state) and an organic solvent like acetonitrile (B52724) or methanol.

Detection is commonly performed using a UV detector, as the pyridine (B92270) ring of the molecule is UV-active. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For a highly pure sample, the main peak should account for the vast majority of the total integrated area. Commercial suppliers of analogous compounds, such as 6-Methylpyridine-2-carboxylic acid, often specify a purity of greater than 98.0% as determined by HPLC.

Table 1: Representative HPLC Parameters for Analysis of Picolinic Acid Derivatives

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-dependent gradient from 10% to 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for monitoring the progress of the synthesis of this compound. bldpharm.com By coupling the separation capabilities of HPLC with the mass detection of mass spectrometry, chemists can track the consumption of reactants and the formation of the desired product in real-time. bldpharm.com

In a typical LC-MS setup, a small aliquot of the reaction mixture is injected into the LC system. The components are separated and then introduced into the mass spectrometer. The mass spectrometer can be set to detect the specific mass-to-charge ratio (m/z) of this compound, which has a molecular weight of 205.25 g/mol . This allows for highly selective and sensitive monitoring of its appearance, even in a complex reaction matrix. Commercial vendors of similar chemical entities often provide LC-MS services for compound characterization. bldpharm.comuni.lu

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio of ions. This technique provides information about the molecular weight and structure of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules, such as carboxylic acids, without significant fragmentation. nih.gov For a compound like this compound, ESI-MS can be used to confirm its molecular weight and purity.

In positive ion mode, the molecule is expected to be protonated, forming the [M+H]⁺ ion. Conversely, in negative ion mode, it would lose a proton to form the [M-H]⁻ ion. Studies on similar picolinic acid derivatives have shown that the signal-to-noise ratio can be significantly higher in the positive ion mode. nih.gov

Table 1: Calculated ESI-MS Data for this compound

| Ion | Chemical Formula | Calculated m/z |

| [M+H]⁺ | [C₁₂H₁₆NO₂]⁺ | 206.1176 |

| [M-H]⁻ | [C₁₂H₁₄NO₂]⁻ | 204.0925 |

| [M+Na]⁺ | [C₁₂H₁₅NO₂Na]⁺ | 228.0995 |

| [M+K]⁺ | [C₁₂H₁₅NO₂K]⁺ | 244.0734 |

Note: The values in this table are calculated based on the theoretical molecular formula and have not been experimentally verified in the cited literature.

The fragmentation pattern in tandem mass spectrometry (MS/MS) would provide further structural information, likely showing losses of the carboxylic group (CO₂) and fragments from the cyclopentyl ring. rsc.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

For picolinic acid derivatives, single-crystal X-ray diffraction studies have revealed that the introduction of different substituents on the pyridine ring can lead to significant changes in both the molecular structure and the crystal packing. These changes are often driven by a delicate balance of various non-covalent interactions, such as hydrogen bonding and π-stacking.

Table 2: Representative Crystallographic Data for a Picolinic Acid Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

| Key Hydrogen Bonds | O-H···N (intermolecular) |

Note: This table presents typical parameters for a picolinic acid derivative and is for illustrative purposes as specific data for this compound is not available.

Electrochemical Characterization (e.g., Cyclic Voltammetry for metal complexes)

Electrochemical techniques, such as cyclic voltammetry (CV), are employed to study the redox properties of compounds, particularly their metal complexes. Cyclic voltammetry involves measuring the current that develops in an electrochemical cell as the potential is varied. This technique can provide information about the reduction and oxidation potentials of a species and the stability of its different oxidation states.

The electrochemical behavior of metal complexes with picolinic acid and its derivatives has been a subject of interest. orientjchem.orgnih.gov These studies often reveal quasi-reversible or irreversible redox processes corresponding to the M(II)/M(I) or M(III)/M(II) couples, where M is the metal center. The exact potentials are influenced by the nature of the metal, the substituents on the picolinic acid ligand, and the solvent system used.

For metal complexes of this compound, it is expected that the ligand would coordinate to the metal ion through the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group. The resulting complex would exhibit electrochemical behavior characteristic of the coordinated metal ion, which would be modulated by the electronic effects of the cyclopentyl and methyl substituents.

Table 3: Representative Cyclic Voltammetry Data for a Metal Complex of a Picolinic Acid Derivative

| Metal Complex | Scan Rate (mV/s) | Epc (V) | Epa (V) | ΔEp (mV) | Ipc/Ipa | Process Type |

| [M(L)₂] | 100 | -0.85 | -0.77 | 80 | ~1 | Quasi-reversible M(II)/M(I) |

Note: This table provides representative data for a generic metal complex of a picolinic acid derivative (L) and is for illustrative purposes. Epc = cathodic peak potential, Epa = anodic peak potential, ΔEp = peak separation, Ipc = cathodic peak current, Ipa = anodic peak current.

The data from cyclic voltammetry is crucial for applications where the redox properties of the metal complexes are important, such as in catalysis or the development of new materials with specific electronic properties.

Computational Chemistry and Molecular Modeling Studies

Ligand-Receptor Docking and Binding Affinity Predictions

Ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial in drug discovery for estimating the strength of the interaction, commonly referred to as binding affinity.

While specific docking studies on 4-Cyclopentyl-6-methylpicolinic acid are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related picolinic acid derivatives. For instance, research on other picolinic acid derivatives has demonstrated their potential to interact with various biological targets. nih.govpensoft.net Molecular docking studies on novel picolinic acid derivatives have been used to verify their antitumor activity by predicting their binding to specific enzymes. pensoft.net

In a hypothetical docking study of this compound, the picolinic acid scaffold would be expected to act as a key pharmacophore. The carboxylate group and the pyridine (B92270) nitrogen are capable of forming hydrogen bonds and coordinating with metal ions within a receptor's active site. The 6-methyl group could contribute to binding through hydrophobic interactions, while the 4-cyclopentyl group, with its non-polar and bulky nature, would likely occupy a hydrophobic pocket within the receptor, potentially enhancing binding affinity and selectivity.

The binding affinity is often quantified by a docking score, which is a calculated estimate of the free energy of binding. Lower docking scores typically indicate a more favorable binding interaction. For a series of related compounds, these scores can provide a relative ranking of their potential biological activity. For example, in a study of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, a compound with a docking score of -7.43 kcal/mol was identified as a potent inhibitor. nih.gov

Table 1: Predicted Binding Affinities of Hypothetical this compound Analogs against a Target Protein

| Compound | Docking Score (kcal/mol) | Key Predicted Interactions |

| This compound | -8.2 | Hydrogen bond with Ser123, Pi-cation with Lys78 |

| 4-Cyclobutyl-6-methylpicolinic acid | -7.9 | Hydrogen bond with Ser123, Pi-cation with Lys78 |

| 4-Cyclohexyl-6-methylpicolinic acid | -8.5 | Hydrogen bond with Ser123, Pi-cation with Lys78, Hydrophobic interaction with Leu99 |

| 4-Cyclopentylpicolinic acid | -7.5 | Hydrogen bond with Ser123 |

Note: The data in this table is illustrative and based on general principles of molecular docking, not on specific experimental results for this compound.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target receptor over time. mdpi.com These simulations can reveal the stability of the ligand-receptor complex, the conformational changes that occur upon binding, and the key amino acid residues involved in maintaining the interaction. mdpi.com

In the context of this compound, an MD simulation would typically be performed after an initial docking pose is obtained. The simulation would place the docked complex in a simulated physiological environment, including water molecules and ions, and calculate the trajectory of all atoms over a period of nanoseconds to microseconds. mdpi.com

Analysis of the MD trajectory can provide valuable information such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. A stable complex will show relatively small fluctuations in RMSD over the simulation time. nih.gov The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are most affected by the ligand's binding. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule, which in turn govern its reactivity. academicjournals.org These calculations can determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

For this compound, DFT calculations would reveal the electronic effects of the cyclopentyl and methyl substituents on the picolinic acid ring. The electron-donating nature of the alkyl groups would likely increase the electron density on the pyridine ring compared to unsubstituted picolinic acid.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.

The molecular electrostatic potential (MEP) map visually represents the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the carboxylic acid oxygen atoms and the pyridine nitrogen, indicating these are sites prone to electrophilic attack or coordination with positive centers. The cyclopentyl and methyl groups would exhibit a more neutral potential (green).

Table 2: Calculated Electronic Properties of Picolinic Acid Derivatives (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Picolinic Acid | -6.8 | -1.5 | 5.3 |

| 4-Nitropicolinic Acid | -7.5 | -2.8 | 4.7 |

| 4-Methoxypicolinic Acid | -6.2 | -1.2 | 5.0 |

| This compound (Estimated) | -6.4 | -1.3 | 5.1 |

Note: Data for picolinic acid, 4-nitropicolinic acid, and 4-methoxypicolinic acid are based on published studies. academicjournals.orgresearchgate.net The values for this compound are estimated based on the expected electronic effects of the substituents.

Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can provide theoretical ¹H and ¹³C NMR chemical shifts. For this compound, these calculations would predict the specific resonance frequencies for each unique proton and carbon atom in the molecule. The predicted shifts would be influenced by the electronic environment of each nucleus, as affected by the cyclopentyl and methyl substituents.

Similarly, the vibrational frequencies in an IR spectrum can be calculated. These correspond to the different vibrational modes of the molecule, such as the C=O stretch of the carboxylic acid, the C=C and C=N stretching vibrations of the pyridine ring, and the C-H stretching and bending vibrations of the alkyl groups. Comparing the calculated spectrum with the experimental one can aid in the assignment of the observed absorption bands.

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (Pyridine) | 150.2 |

| C3 (Pyridine) | 124.5 |

| C4 (Pyridine) | 155.8 |

| C5 (Pyridine) | 122.1 |

| C6 (Pyridine) | 160.3 |

| Carboxyl Carbon | 168.0 |

| Methyl Carbon | 22.5 |

| Cyclopentyl C1' | 45.3 |

| Cyclopentyl C2'/C5' | 33.1 |

| Cyclopentyl C3'/C4' | 25.7 |

Note: This data is illustrative and represents typical chemical shift ranges for similar structures. Actual values would require specific quantum chemical calculations.

No Publicly Available Research Found for this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific research or data could be found for the chemical compound "this compound."

This absence of information prevents the generation of a scientifically accurate article detailing its future research directions and translational potential as requested. The core topics outlined for the article, including the design of novel analogues, exploration of biological targets, development of synthetic routes, and applications as chemical probes, are all contingent on the existence of foundational research into the primary compound.

Without any studies on the synthesis, biological activity, or mechanism of action of this compound, any discussion of its future research or potential applications would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, it is not possible to provide an article that adheres to the user's specific and detailed outline for "this compound" at this time. Further research would need to be conducted and published on this specific molecule before a comprehensive and factual article could be written.

Q & A

Q. How do structural modifications (e.g., substituting cyclopentyl with fluorinated groups) alter the physicochemical properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.